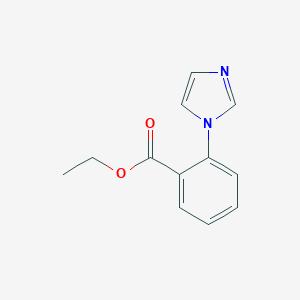

Ethyl 2-(1H-imidazol-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1H-imidazol-1-yl)benzoate is a useful research compound. It is a heterocyclic building block used in chemical synthesis . Its molecular formula is C12H12N2O2.

Synthesis Analysis

Ethyl 2-(1H-imidazol-1-yl)benzoate can be synthesized through various methods. For instance, it can be synthesized by the benzoylation of substituted phenols under low temperature . The synthesized compounds were characterized and compared with the traditional methods .Molecular Structure Analysis

The molecular weight of Ethyl 2-(1H-imidazol-1-yl)benzoate is 216.24 . The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12 (15)10-5-3-4-6-11 (10)14-8-7-13-9-14/h3-9H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(1H-imidazol-1-yl)benzoate is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activity

Ethyl 2-(1H-imidazol-1-yl)benzoate has been used as a precursor in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 1,3,4-oxadiazole compounds, where Ethyl 2-(1H-imidazol-1-yl)acetate was synthesized and further processed to obtain novel compounds. These compounds were evaluated for their antibacterial activity against common bacteria such as Proteus spp, S.pyogenes, Escherichia coli, and p.aeruginosa, with their effectiveness compared to standard antibiotics like Ciprofloxacin and Tetracycline. The structural integrity of these synthesized compounds was confirmed through spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, along with other chemical-physical data (Al-badrany, Mohammed, & Alasadi, 2019).

Corrosion Inhibition

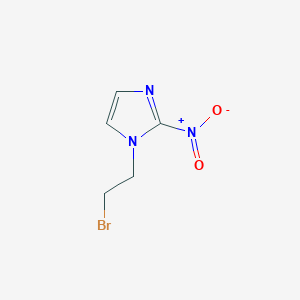

Ethyl 2-(1H-imidazol-1-yl)benzoate derivatives have also been explored for their corrosion inhibition properties. A derivative, 2-(5-methyl-2-Nitro-1H-imidazol-1-yl)ethyl benzoate (IMDZ-B), demonstrated significant inhibitory effects on brass corrosion in H3PO4 solution. The compound acted as a mixed-type inhibitor, with its effectiveness increasing with concentration. Electrochemical parameters indicated that IMDZ-B molecules adsorbed on the metallic surface, following Langmuir's adsorption isotherm. The inhibitory performance was also temperature-dependent, with high performance at increased temperatures. The adsorption involved physisorption and chemisorption, indicating a spontaneous and endothermic process. The protective nature of IMDZ-B was further confirmed through XRD and SEM/EDX analyses (Khrifou et al., 2019).

Synthesis of Heterocyclic Compounds

Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, a related compound, has been used in heterocyclization reactions to synthesize a variety of molecules such as thiophene, pyrazole, coumarin derivatives, and benzo[d]imidazole moiety. These synthesized compounds were characterized through elemental analysis, 1H NMR, 13C NMR, and MS. Additionally, antitumor evaluations of these compounds against cancer cell lines like MCF-7, NCI-H460, and SF-268 showed significant potency, highlighting the potential of these derivatives in medical research (Mohareb & Gamaan, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-imidazol-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOGBVKQBZZPGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560594 |

Source

|

| Record name | Ethyl 2-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1H-imidazol-1-yl)benzoate | |

CAS RN |

117296-92-1 |

Source

|

| Record name | Ethyl 2-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)